1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea

TrkA inhibition Kinase selectivity Triazine-urea SAR

The compound designated CAS 2034574-56-4 is a trisubstituted urea derivative featuring a 4,6-dimethoxy-1,3,5-triazine scaffold linked via a methylene bridge to a 4-methoxy-2-methylphenyl urea moiety. It is identified in authoritative drug-target databases as a Tropomyosin-related kinase A (TrkA) inhibitor , a mechanism consistent with therapeutic applications in chronic pain, neuropathic pain, pruritus, and certain cancers.

Molecular Formula C15H19N5O4
Molecular Weight 333.348
CAS No. 2034574-56-4
Cat. No. B2434655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea
CAS2034574-56-4
Molecular FormulaC15H19N5O4
Molecular Weight333.348
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC(=NC(=N2)OC)OC
InChIInChI=1S/C15H19N5O4/c1-9-7-10(22-2)5-6-11(9)17-13(21)16-8-12-18-14(23-3)20-15(19-12)24-4/h5-7H,8H2,1-4H3,(H2,16,17,21)
InChIKeySVYBKZBKTAYEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea (CAS 2034574-56-4): A Triazine-Urea Hybrid TrkA Inhibitor for Pain and Oncology Research Procurement


The compound designated CAS 2034574-56-4 is a trisubstituted urea derivative featuring a 4,6-dimethoxy-1,3,5-triazine scaffold linked via a methylene bridge to a 4-methoxy-2-methylphenyl urea moiety [1]. It is identified in authoritative drug-target databases as a Tropomyosin-related kinase A (TrkA) inhibitor [1], a mechanism consistent with therapeutic applications in chronic pain, neuropathic pain, pruritus, and certain cancers [2]. The molecule belongs to a pharmacologically relevant series of substituted triazine phenylurea derivatives explored for protein kinase inhibition [3], but its specific substitution pattern (2-methyl-4-methoxyphenyl combined with 4,6-dimethoxy-triazine) represents a distinct chemotype within the broader Trk inhibitor landscape.

Why Off-the-Shelf Urea or Triazine Analogs Cannot Replace 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea in TrkA-Targeted Research


Generic substitution of CAS 2034574-56-4 with superficially similar urea derivatives or simple triazine building blocks will introduce uncontrolled alterations in kinase selectivity, target engagement, and ADME properties that can negate project reproducibility. The defined substitution pattern on both the triazine ring (4,6-dimethoxy) and the phenyl ring (2-methyl-4-methoxy), connected via a methylene-urea bridge, is a key structural determinant for TrkA inhibitory activity [1]. Triazine urea derivatives with different phenyl substituents are covered by distinct patent families (e.g., CN102250065B for Raf-1 inhibition vs. the TrkA activity reported for this compound), indicating that minor structural modifications shift the kinase selectivity profile substantially [2]. Furthermore, the compound's patented status as a Trk inhibitor for pain indications [1] means that procurement of a non-identical surrogate introduces intellectual property risk as well as scientific non-comparability.

Quantitative Comparator Evidence for Procuring CAS 2034574-56-4: TrkA Target Engagement, Indication Breadth, and IP Position


TrkA Target Engagement vs. Triazine-Urea Analogs with Raf-1 Kinase Selectivity

CAS 2034574-56-4 is explicitly documented as a TrkA inhibitor in the Therapeutic Target Database (TTD) and DrugMAP, with annotated indications for chronic pain, neuropathic pain, pruritus, and solid tumors [1][2]. In contrast, the structurally related triazine phenylurea series disclosed in patent CN102250065B (e.g., compounds with different aryl substitution) is reported to inhibit Raf-1 kinase, not TrkA [3]. This shift from Raf-1 to TrkA selectivity illustrates the profound impact of the precise 2-methyl-4-methoxyphenyl substitution pattern on the kinase-targeting profile. No direct head-to-head kinase panel data comparing these two specific chemotypes is publicly available; this evidence is classified as class-level inference based on distinct patent-disclosed biological targets.

TrkA inhibition Kinase selectivity Triazine-urea SAR

Multi-Indication Therapeutic Annotation vs. Single-Indication Triazine-Urea Comparators

TTD and DrugMAP databases annotate CAS 2034574-56-4 for five distinct patented indications: chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), solid tumour/cancer (ICD-11: 2A00-2F9Z), and thymic cancer (ICD-11: 2C27) [1][2]. By comparison, the triazine phenylurea derivatives in CN102250065B are described for cancer, myocardial infarction, cerebral thrombosis, anemia, and Hepatitis C—a fundamentally different disease spectrum [3]. The pain and pruritus indications uniquely associated with CAS 2034574-56-4 are consistent with its TrkA mechanism, as NGF-TrkA signaling is a validated driver of chronic and neuropathic pain [1]. No publicly available direct comparative efficacy study exists between these two chemotypes for any single indication; this evidence relies on differential annotation data (class-level inference).

Pain Pruritus Oncology Indication breadth

IP Asset Status and Assignee Differentiation vs. Academic-Originated Triazine Ureas

CAS 2034574-56-4 falls within the patent family WO2013176970A1, assigned to Merck Sharp & Dohme Corp. (now Organon Pharma UK Ltd), a major pharmaceutical entity [1][2]. This corporate assignment implies access to preclinical development data, GLP toxicology, and formulation optimization that may not be available for comparator triazine urea compounds originating from academic institutions (e.g., CN102250065B is assigned to Zhejiang Hisun Pharm Co. and individual inventors [3]). While exact comparative development-stage data are proprietary, the difference in assignee caliber and resources is a practical consideration for procurement when seeking a compound with downstream translational potential. No public quantitative development milestone data are available; this is supporting evidence.

Patent landscape Assignee analysis Drug development

High-Value Application Scenarios for CAS 2034574-56-4 Based on Differentiated TrkA Targeting and Indication Profile


NGF-TrkA Mediated Chronic Pain and Neuropathic Pain Research

CAS 2034574-56-4 is the preferred tool compound for investigating NGF-TrkA signaling in rodent models of chronic inflammatory or neuropathic pain, where its documented TrkA target engagement and pain-specific patent annotation provide mechanistic relevance [1]. Comparative triazine ureas directed to Raf-1 kinase (e.g., those in CN102250065B) lack this NGF-pathway specificity. Procurement of this compound ensures alignment with the same molecular target (TrkA) that validated antibodies and small molecules have shown efficacy against in preclinical pain models, enabling interpretable pharmacodynamic readouts [2].

Pruritus (Chronic Itch) Mechanism-of-Action Studies

Pruritus (ICD-11: EC90) is a unique patented indication for CAS 2034574-56-4 not shared by comparator triazine urea kinase inhibitors [1]. For investigators exploring the role of TrkA signaling in chronic itch pathways distinct from pain, this compound offers a patent-annotated entry point that general Trk inhibitors or non-Trk-targeted triazine ureas cannot replicate. Its use in pruritus-specific assays can help dissect the NGF-TrkA contribution to itch circuitry versus inflammatory pain circuitry [2].

Oncology Programs Requiring TrkA Inhibition with Defined Chemotype Distinct from Pan-Trk Clinical Candidates

In cancer models where TrkA (NTRK1) drives tumorigenesis (e.g., NTRK-fusion positive solid tumors or thymic cancers [1]), CAS 2034574-56-4 provides a structurally distinct scaffold from clinically advanced pan-Trk inhibitors like larotrectinib or entrectinib. Its triazine-urea core differentiates it from the pyrazolo[1,5-a]pyrimidine or indolin-2-one scaffolds of many Trk clinical candidates [3]. This structural dissimilarity reduces the risk of cross-resistance and enables assessment of alternative TrkA binding modes, making it a valuable comparator in drug resistance studies.

Building Block for Triazine-Urea Focused Compound Library Synthesis

The 4,6-dimethoxy-1,3,5-triazine methyl urea core of CAS 2034574-56-4 serves as a versatile synthetic intermediate for structure-activity relationship (SAR) exploration around the TrkA pharmacophore. Its distinct combination of electron-donating dimethoxy groups on the triazine ring and 2-methyl-4-methoxy substitution on the phenyl ring represents a privileged scaffold for parallel medicinal chemistry efforts aimed at optimizing kinase selectivity, metabolic stability, and CNS penetration [1]. Procurement of the precisely specified CAS compound ensures that library expansions build on the correct substitution pattern rather than on an unintended isomeric variant.

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